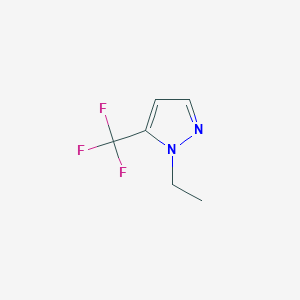

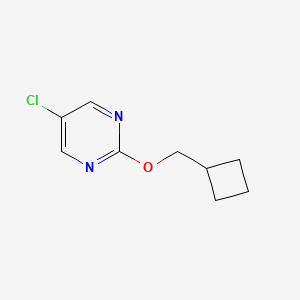

![molecular formula C48H78O20 B2717211 [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 125265-68-1](/img/structure/B2717211.png)

[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asiaticoside B has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.

Biology: Studied for its effects on cell growth, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic effects in wound healing, neuroprotection, and anti-inflammatory treatments

Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its beneficial properties.

Mecanismo De Acción

Asiaticoside B exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.

Neuroprotective: Modulates signaling pathways involved in cell survival and apoptosis, including the nuclear factor kappa B pathway.

Wound Healing: Promotes collagen synthesis and enhances the migration and proliferation of skin cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Asiaticoside B typically involves extraction from Centella asiatica. The process includes:

Extraction: The plant material is crushed and subjected to reflux extraction using an ethanol solution with a pH of 9-11 and a volume concentration of 50-95%.

Purification: The concentrated solution is passed through a macroporous resin column, washed with water, and eluted with ethanol.

Decolorization and Final Purification: The extract is diluted with water, decolorized using aluminum oxide, filtered, and passed through an anion exchange resin column.

Industrial Production Methods: Industrial production of Asiaticoside B follows similar extraction and purification steps but on a larger scale. The process is designed to ensure high purity, low pollution, and efficient decolorization, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Asiaticoside B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparación Con Compuestos Similares

Asiaticoside B is often compared with other triterpenoid saponins such as:

Asiaticoside: Another major constituent of Centella asiatica with similar pharmacological properties.

Madecassoside: Known for its wound healing and anti-inflammatory effects.

Asiatic Acid: The aglycone form of Asiaticoside B, which also exhibits neuroprotective and anti-inflammatory properties.

Uniqueness: Asiaticoside B is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its wide range of therapeutic applications make it a valuable compound in both research and industry .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Terminoloside involves the conversion of the starting material, oleuropein, into the final product through a series of chemical reactions.", "Starting Materials": [ "Oleuropein", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol" ], "Reaction": [ "Oleuropein is dissolved in methanol and hydrochloric acid is added to the solution.", "The mixture is heated under reflux for several hours to hydrolyze oleuropein into glucose and elenolic acid.", "The resulting solution is neutralized with sodium hydroxide and extracted with ethyl acetate.", "The organic layer is dried and concentrated to obtain elenolic acid.", "Elenolic acid is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group and form the aglycone.", "The aglycone is then glycosylated with glucose using methanol as a solvent and a catalyst to form Terminoloside." ] } | |

Número CAS |

125265-68-1 |

Fórmula molecular |

C48H78O20 |

Peso molecular |

975.1 g/mol |

Nombre IUPAC |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |

Clave InChI |

NNWMHSNRRWMMBI-UHFFFAOYSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

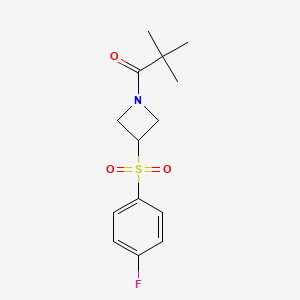

![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)

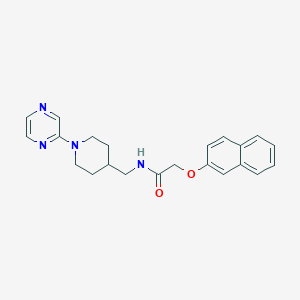

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)

![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)

![1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2717143.png)

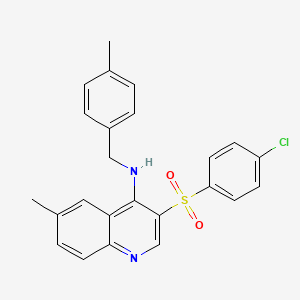

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)